molecular formula C12H15ClN2O2 B8134884 1-(4-Chloro-2-nitrophenyl)azepane CAS No. 40832-89-1

1-(4-Chloro-2-nitrophenyl)azepane

Cat. No.: B8134884
CAS No.: 40832-89-1
M. Wt: 254.71 g/mol
InChI Key: SNCUCURWDFQASZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)azepane is a nitrogen-containing heterocyclic compound featuring an azepane ring (7-membered saturated ring with one nitrogen atom) substituted with a 4-chloro-2-nitrophenyl group. The presence of electron-withdrawing groups (chloro and nitro) at the ortho and para positions on the phenyl ring likely influences its reactivity, solubility, and biological activity .

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCUCURWDFQASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247275
Record name 1-(4-Chloro-2-nitrophenyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40832-89-1
Record name 1-(4-Chloro-2-nitrophenyl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40832-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-nitrophenyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The nitro group at the 2-position activates the aromatic ring for nucleophilic substitution by withdrawing electron density, while the chloro group at the 4-position provides steric and electronic modulation. Azepane acts as a nucleophile, displacing a leaving group (e.g., halide) on the aromatic ring.

Key steps :

  • Substrate preparation : Synthesis of 4-chloro-2-nitrobenzyl bromide or chloride via nitration and halogenation of toluene derivatives.

  • Reaction conditions : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state, while bases (e.g., K₂CO₃) deprotonate azepane to enhance nucleophilicity.

  • Temperature : Reactions typically proceed at 80–120°C for 12–24 hours.

Optimization Challenges

  • Regioselectivity : Competing para-substitution by the nitro group necessitates careful control of reaction kinetics.

  • Byproduct formation : Overalkylation or ring-opening of azepane may occur under prolonged heating.

Table 1: Representative SNAr Conditions and Outcomes

Starting MaterialSolventBaseTemperature (°C)Yield (%)
4-Chloro-2-nitrobenzyl chlorideDMFK₂CO₃11068
4-Chloro-2-nitrobenzyl bromideDMSONaOH10072

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

This method enables direct coupling of azepane with aryl halides, bypassing pre-functionalized intermediates.

Procedure :

  • Catalyst system : Pd(OAc)₂/Xantphos facilitates oxidative addition and transmetallation.

  • Substrate : 4-Chloro-2-nitroiodobenzene, synthesized via iodination of 4-chloro-2-nitrobenzene.

  • Conditions : Toluene solvent, Cs₂CO₃ base, 100°C, 24 hours.

Advantages Over SNAr

  • Functional group tolerance : Compatible with sensitive substituents.

  • Scalability : Continuous flow systems improve reaction efficiency.

Table 2: Catalyst Screen for Buchwald-Hartwig Reaction

CatalystLigandYield (%)
Pd₂(dba)₃Xantphos65
Pd(OAc)₂BINAP58

Reductive Amination Pathways

Ketone Intermediate Strategy

A two-step approach involving:

  • Condensation : 4-Chloro-2-nitrobenzaldehyde reacts with hexanoic acid derivatives to form imines.

  • Cyclization : Hydrogenation under high pressure (5 atm H₂) with Raney Ni yields the azepane ring.

Limitations

  • Over-reduction risk : Nitro groups may convert to amines unless selective catalysts (e.g., PtO₂) are used.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor design : Microfluidic systems enhance heat/mass transfer, reducing side reactions.

  • Purification : Activated carbon treatment and recrystallization achieve >99% purity.

Cost-Benefit Analysis

  • Raw material efficiency : 85% atom economy for SNAr vs. 78% for Buchwald-Hartwig.

  • Waste reduction : Solvent recovery systems cut costs by 30%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated reactions enable room-temperature coupling, minimizing thermal degradation.

Biocatalytic Approaches

Engineered transaminases show promise for enantioselective synthesis, though yields remain low (∼40%) .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-nitrophenyl)azepane undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product formed is 1-(4-Amino-2-nitrophenyl)azepane.

    Substitution: Depending on the substituent introduced, various derivatives of 1-(4-Chloro-2-nitrophenyl)azepane can be formed.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)azepane is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)azepane involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Chloro-2-nitrophenyl)azepane with structurally related azepane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Physical State Key References
1-(4-Chloro-2-nitrophenyl)azepane C₁₂H₁₄ClN₂O₂ ~269.7 (calculated) 4-Cl, 2-NO₂ Not reported Inferred
2-(4-Chlorophenyl)azepane C₁₂H₁₆ClN 209.72 4-Cl Liquid
1-(2-Fluoro-4-nitrophenyl)azepane C₁₂H₁₅FN₂O₂ 238.26 2-F, 4-NO₂ Solid
2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid HCl C₁₄H₁₉Cl₂NO₂ 304.21 4-Cl (acetic acid derivative) Solid

Key Observations :

  • Electron-withdrawing effects: The nitro group at the ortho position (2-NO₂) in 1-(4-Chloro-2-nitrophenyl)azepane enhances electrophilic reactivity compared to 2-(4-chlorophenyl)azepane, which lacks a nitro group .
  • Physical state : Halogen and nitro substituents increase molecular polarity, often leading to higher melting points. For example, 1-(2-Fluoro-4-nitrophenyl)azepane is a solid, while 2-(4-chlorophenyl)azepane is a liquid .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-nitrophenyl)azepane, and how can purity be optimized?

  • Methodology : A diazonium coupling reaction is commonly employed, where nitro groups are introduced via nitration of the aryl precursor. For high purity, monitor reaction progress using thin-layer chromatography (TLC) with chloroform as an eluent . Post-synthesis, purify via crystallization from a 2-propanol-DMF mixture to remove unreacted intermediates . Ensure stoichiometric control of substituents (e.g., chloro and nitro groups) to avoid side products .

Q. How can the molecular structure of 1-(4-Chloro-2-nitrophenyl)azepane be confirmed experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL or OLEX2 . For non-crystalline samples, employ spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to confirm the azepane ring and substituent positions.
  • IR : Identify characteristic peaks for nitro (1520–1350 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) groups .

Q. What purification strategies are effective for isolating 1-(4-Chloro-2-nitrophenyl)azepane from reaction mixtures?

  • Methodology : After synthesis, use column chromatography with silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). For thermally stable products, fractional distillation under reduced pressure may be feasible. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry resolve electronic or steric effects of the nitro and chloro substituents in this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model:

  • Electron-withdrawing effects of the nitro group on the azepane ring’s basicity.
  • Steric hindrance between substituents using molecular electrostatic potential (MEP) maps .
    • Validate computational results with experimental data (e.g., X-ray bond lengths, NMR coupling constants) .

Q. What experimental approaches can elucidate the compound’s reactivity on indoor surfaces or polymeric matrices?

  • Methodology : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption kinetics on silica or polymer surfaces . For covalent grafting (e.g., onto polyvinylidene fluoride), employ radical-initiated polymerization with azobisisobutyronitrile (AIBN) and characterize via XPS to confirm C-N bond formation .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Dynamic NMR : Probe rotational barriers in the azepane ring at variable temperatures.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by diastereotopic protons .
  • Cross-reference with SC-XRD data to confirm conformational preferences .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

  • Methodology : Use LC-MS/MS with a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize ionization parameters (e.g., ESI+ for nitro groups) and validate with deuterated internal standards to mitigate matrix effects .

Methodological Notes

  • Crystallography : For accurate refinement, integrate SHELX with OLEX2’s graphical interface to visualize hydrogen bonding and π-stacking interactions .
  • Synthetic Optimization : If nitro group reduction occurs, replace protic solvents with aprotic alternatives (e.g., DMF) and control reaction temperature (<90°C) .
  • Data Validation : Cross-check computational predictions (e.g., DFT-derived UV-Vis spectra) with experimental absorbance profiles to confirm charge-transfer transitions .

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